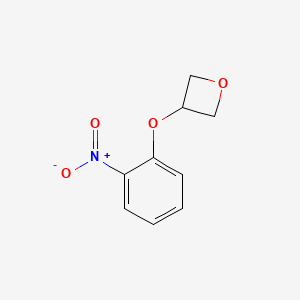

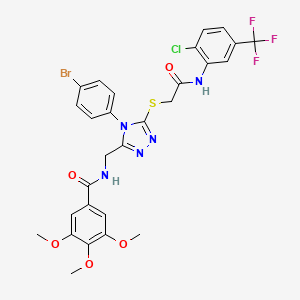

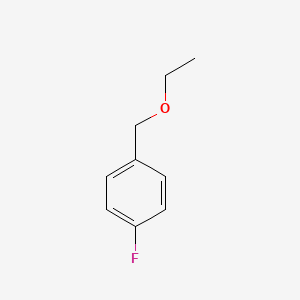

![molecular formula C19H12Cl2FN3O B2747353 3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-20-2](/img/structure/B2747353.png)

3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, also known as 5,6-dichloro-2-fluoro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl-2(1H)-pyridinone, is an organic compound that has been studied for its potential applications in medicinal chemistry. It has been the subject of a number of scientific studies due to its unique structure and the potential for its use as an enzyme inhibitor.

Scientific Research Applications

Multidentate N-Heterocyclic Biscarbene Derivatives

Compounds with a benzimidazole backbone have been explored for their capacity to act as multidentate ligands in the formation of complex metal derivatives. For example, the synthesis of 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazole-2-ylidene), a polydentate N-heterocyclic biscarbene, demonstrates the structural versatility and potential application in organometallic chemistry and catalysis (Caballero et al., 2001).

Fluorinated Polybenzoxazoles

The incorporation of fluorine into polymeric structures, such as fluorinated polybenzoxazoles, highlights the potential of fluoro-substituted benzimidazoles in material science. These materials exhibit excellent properties for gas separation membranes, adhesives, and matrix resins due to their high thermal stability and chemical resistance (Joseph et al., 1994).

Catalytic Activity in Carbon-Carbon Bond Forming Reactions

Benzimidazole derivatives have been synthesized and characterized for their application in catalysis, particularly in carbon-carbon bond-forming reactions. This demonstrates the compound's potential utility in synthetic organic chemistry and the development of new catalytic processes (Akkoç et al., 2016).

Chemosensor for Fluoride Ions

The use of benzimidazolylpyridine derivatives as chemosensors for the detection of fluoride ions showcases the potential application of the compound in analytical chemistry, particularly in environmental monitoring and healthcare diagnostics (Chetia & Iyer, 2008).

Luminescent Properties of Lanthanide Complexes

Research into the luminescent properties of lanthanide complexes with substituted bis(benzimidazolyl)pyridines indicates the potential use of such compounds in the development of new luminescent materials, which could be applied in lighting, displays, and bioimaging technologies (Petoud et al., 1997).

properties

IUPAC Name |

3-[5,6-dichloro-1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3O/c20-13-8-16-17(9-14(13)21)25(10-11-4-1-2-6-15(11)22)18(24-16)12-5-3-7-23-19(12)26/h1-9H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNOXTYLLUBWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

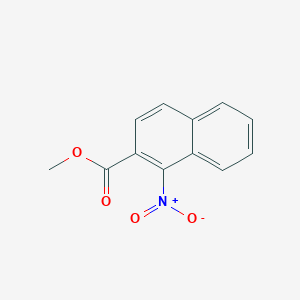

![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)

![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)

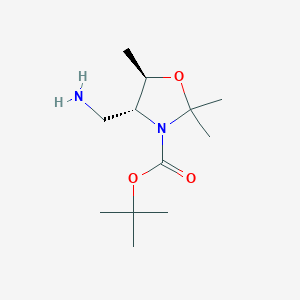

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)

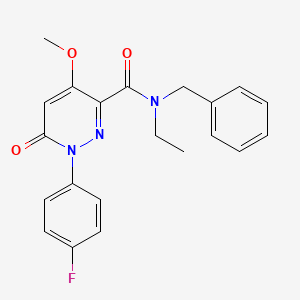

![N-cyclopentyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2747290.png)